An In-depth Technical Guide to 3,4-Dichloro-2'-methylbenzophenone: Synthesis, Characterization, and Pharmaceutical Relevance
An In-depth Technical Guide to 3,4-Dichloro-2'-methylbenzophenone: Synthesis, Characterization, and Pharmaceutical Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Benzophenones
Benzophenones, a class of diaryl ketones, are versatile scaffolds in organic chemistry, finding applications as photoinitiators, in fragrance formulations, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the phenyl rings significantly influences the molecule's chemical reactivity, physical properties, and biological activity. 3,4-Dichloro-2'-methylbenzophenone, with its distinct arrangement of chloro and methyl substituents, presents a unique profile for further chemical transformations and is a pertinent case study for understanding the synthesis and control of related impurities in active pharmaceutical ingredient (API) manufacturing.
Physicochemical Properties and Identification
A definitive CAS (Chemical Abstracts Service) number for 3,4-Dichloro-2'-methylbenzophenone, with the IUPAC name (3,4-dichlorophenyl)(2-methylphenyl)methanone, could not be definitively identified in the searched databases. However, based on its structure and data from closely related analogs, we can project its key properties.
| Property | Projected Value | Comments |
| Molecular Formula | C₁₄H₁₀Cl₂O | Confirmed based on IUPAC name. |
| Molecular Weight | 265.14 g/mol | Calculated from the molecular formula. |
| Melting Point | 55-65 °C | Estimated based on isomers like 4-methylbenzophenone (56.5-57 °C) and other dichlorinated benzophenones.[1][2][3] |
| Boiling Point | > 300 °C | Estimated to be high due to the molecular weight and polarity, similar to related compounds.[1][2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | Typical for non-polar organic compounds.[4] |
| Appearance | Likely an off-white to beige crystalline powder. | Common appearance for benzophenone derivatives.[1] |
Structural Representation:
Figure 1: Chemical structure of 3,4-Dichloro-2'-methylbenzophenone.
Synthesis of 3,4-Dichloro-2'-methylbenzophenone
The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 2: Synthesis of 3,4-Dichloro-2'-methylbenzophenone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylations.[5][6][7]
Materials:
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Toluene
-
3,4-Dichlorobenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
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Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
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Sodium sulfate (Na₂SO₄), anhydrous
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Separatory funnel, round-bottom flask, condenser, magnetic stirrer
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.
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Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
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Acyl Chloride Addition: To the cooled suspension, add 3,4-dichlorobenzoyl chloride dropwise, ensuring the temperature remains low.
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Aromatic Substrate Addition: Slowly add toluene to the reaction mixture.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3,4-Dichloro-2'-methylbenzophenone.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by their positions relative to the chloro and methyl substituents. The methyl group will appear as a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The number of aromatic carbon signals will depend on the symmetry of the molecule.
-
-
Mass Spectrometry (MS):
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Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.[8] Common fragmentation patterns for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted phenyl cations.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum will be dominated by a strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. Aromatic C-H and C=C stretching vibrations will also be present.
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Chromatographic Methods
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Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a powerful tool for assessing the purity of 3,4-Dichloro-2'-methylbenzophenone and for identifying any related impurities. The choice of the column and temperature program is crucial for achieving good separation.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for the quantitative analysis of benzophenones.[9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used. The retention time and UV spectrum can be used for identification and quantification.
Analytical Workflow:
Figure 3: Workflow for the analytical characterization of 3,4-Dichloro-2'-methylbenzophenone.
Relevance in Pharmaceutical Manufacturing: The Case of Sertraline
Substituted benzophenones are often key intermediates in the synthesis of complex pharmaceutical molecules. In the context of sertraline, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class, compounds with a 3,4-dichlorophenyl moiety are of particular importance.[10][11][12]
While the direct use of 3,4-Dichloro-2'-methylbenzophenone in the most common sertraline synthesis routes is not explicitly documented in the provided search results, its structural similarity to known precursors and potential byproducts makes it a compound of interest for several reasons:
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Potential Intermediate: Novel or alternative synthetic routes to sertraline or related compounds could utilize 3,4-Dichloro-2'-methylbenzophenone as a starting material.
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Process-Related Impurity: During the synthesis of sertraline, which involves the coupling of a 3,4-dichlorophenyl group to a tetralone core, the formation of isomeric benzophenone-like impurities is possible, especially if starting materials or reaction conditions are not strictly controlled. The presence of such impurities, even at trace levels, is a critical quality attribute that must be monitored and controlled in the final API.[13][]
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Reference Standard: For the reasons mentioned above, having a well-characterized standard of 3,4-Dichloro-2'-methylbenzophenone is crucial for developing and validating analytical methods to detect and quantify it as a potential impurity in sertraline or other related drug substances.
Safety and Handling
While specific toxicity data for 3,4-Dichloro-2'-methylbenzophenone is not available, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
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